2,4-Dimethyl-6-chlorobenzonitrile
Description
Chemical Name: 2,4-Dimethyl-6-chlorobenzonitrile
CAS Number: 860575-78-6
Molecular Formula: C₉H₈ClN
Molecular Weight: 165.62 g/mol
Structural Features: This compound features a benzonitrile core substituted with two methyl groups at the 2- and 4-positions and a chlorine atom at the 6-position. The nitrile group (-CN) at position 1 contributes to its polarity and reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloro-4,6-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-6-3-7(2)8(5-11)9(10)4-6/h3-4H,1-2H3 |
InChI Key |
RGRIMYCTVVTBBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C#N)C |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Pre-Functionalized Benzonitrile Derivatives
Direct chlorination of methyl-substituted benzonitriles represents a straightforward route, though regioselectivity remains challenging. For example, 2,4-dimethylbenzonitrile may undergo chlorination using phosphorus oxychloride (POCl₃) in the presence of Lewis acids. A study involving analogous pyridine systems demonstrated that refluxing 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide with POCl₃ and N,N-dimethylformamide (DMF) at 110°C for 5 hours yielded 6-chloro-2,4-dimethylnicotinonitrile (52% yield after Soxhlet extraction). Adapting this to benzene systems would require careful tuning of reaction conditions to avoid over-chlorination.
Cyanation of Halogenated Benzene Precursors
Cyanation of halogenated intermediates offers a viable pathway. Patent WO2020102716A1 details the synthesis of 2,6-dichlorobenzonitrile via de-nitrochlorination of 2-chloro-6-nitrobenzonitrile using chlorine gas at 180–190°C, achieving 71–76% yield. For 2,4-Dimethyl-6-chlorobenzonitrile, a similar approach could involve:
- Nitration of 2,4-dimethylbenzene to introduce a nitro group.
- Chlorination at the 6-position using POCl₃ or Cl₂ gas.
- Cyanation via NaCN/CuCN in N,N-dimethylformamide (DMF), as demonstrated in the preparation of 2-chloro-6-nitrobenzonitrile (89% yield).
Vilsmeier-Haack Reaction for Nitrile Formation
The Vilsmeier-Haack reagent (DMF/POCl₃) is effective for converting amides to nitriles. In a study synthesizing 6-chloro-2,4-dimethylnicotinonitrile, refluxing 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide with DMF and POCl₃ for 5 hours yielded the nitrile derivative (52%). Applying this to benzene systems would require:
- Synthesis of 2,4-dimethyl-6-amidebenzene.
- Dehydration using Vilsmeier reagent to form the nitrile.
- Subsequent chlorination at the 6-position via POCl₃ or Cl₂.
Catalytic Approaches and Solvent Systems
Composite solvents enhance reaction efficiency by stabilizing intermediates. Patent CN1467206A utilized a solvent blend of DMF, formamide, and petroleum ether to synthesize 2-chloro-4,6-dimethoxypyrimidine, achieving 99% purity. For 2,4-Dimethyl-6-chlorobenzonitrile, analogous solvent systems could improve yields during cyanation or chlorination steps. Key catalytic findings include:
- Copper-mediated cyanation : Combining NaCN and CuCl in DMF at 160°C enabled >95% conversion of 1,2-dichloro-3-nitrobenzene to 2-chloro-6-nitrobenzonitrile.
- Triethylbenzylammonium chloride : This phase-transfer catalyst increased Cl⁻ concentration during chlorination, boosting yields to 70% in pyridine systems.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and complexity:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: 2-Chloro-4,6-dimethylbenzoic acid or 2-chloro-4,6-dimethylbenzaldehyde.
Reduction: 2-Chloro-4,6-dimethylbenzylamine.
Scientific Research Applications
2-Chloro-4,6-dimethylbenzonitrile is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The pathways involved often include inhibition of key metabolic processes, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Chloro-Methyl Benzonitriles
2-Chloro-6-methylbenzonitrile
- CAS: Not explicitly provided (referenced in ).
- Molecular Formula : C₈H₆ClN
- Molecular Weight : 151.59 g/mol
- Key Differences : Lacks the 4-methyl group present in the target compound. The reduced steric bulk may enhance reactivity in nucleophilic substitution reactions.
- Applications : Used as a building block in medicinal chemistry for kinase inhibitor synthesis .
2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2)
- Molecular Formula : C₉H₆ClFN
- Molecular Weight : 185.60 g/mol
- Key Differences: Introduces a fluorine atom at position 4 and a methyl group at position 3.
Halogen and Functional Group Diversity
4-Chloro-2-fluoro-6-methoxybenzonitrile
- CAS : MFCD27922748 ().
- Molecular Formula: C₈H₅ClFNO
- Molecular Weight : 185.58 g/mol
- Key Differences : A methoxy (-OCH₃) group at position 6 replaces the methyl group. Methoxy is electron-donating, which could deactivate the ring toward electrophilic substitution compared to the electron-withdrawing chloro and nitrile groups in 2,4-dimethyl-6-chlorobenzonitrile .
4-Bromo-2,6-dichlorobenzonitrile
Heterocyclic Analogs
2,4-Dichloro-6-methylnicotinonitrile (CAS 6602-54-6)
- Molecular Formula : C₇H₄Cl₂N₂
- Molecular Weight : 191.03 g/mol
- Key Differences: A pyridine (nicotinonitrile) core replaces the benzene ring, altering electronic properties.
Functionalized Benzonitriles
4-(Aminomethyl)benzonitrile Hydrochloride
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
